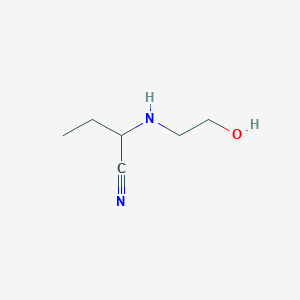
(2-Hydroxyethylamino)butyronitrile
Cat. No. B8544730
M. Wt: 128.17 g/mol
InChI Key: DPDIBGYIIRIBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05217964
Procedure details


Dissolve ethanolamine (11.3 g, 0.185 mol) and 4-bromobutyronitrile (32.6 g, 0.22 mol) in ethanol (700 mL) and heat at reflux for 18 hours. Evaporate the solvent in vacuo and purify by distillation to give the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].Br[CH2:6][CH2:7][CH2:8][C:9]#[N:10]>C(O)C>[OH:2][CH2:1][CH2:3][NH:4][CH:8]([CH2:7][CH3:6])[C:9]#[N:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC#N
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the solvent in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
purify by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCNC(C#N)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
